6-Chloropiperonal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

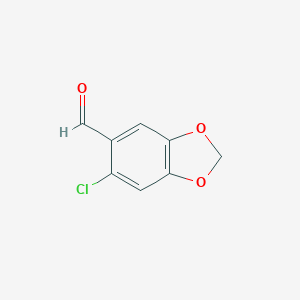

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNADRCOROWLJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166674 | |

| Record name | 6-Chloropiperonal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15952-61-1 | |

| Record name | 6-Chloropiperonal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015952611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15952-61-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloropiperonal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloropiperonal chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 6-Chloropiperonal

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound, systematically named 6-chloro-1,3-benzodioxole-5-carbaldehyde, is a halogenated aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde group, an electron-rich methylenedioxy moiety, and a deactivating chloro substituent, imparts a nuanced reactivity profile that is of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical identity, physical properties, spectroscopic signature, synthesis, and reactivity of this compound. We will delve into the mechanistic principles governing its synthesis and reactions, offer detailed experimental protocols, and discuss its emerging applications, particularly as a scaffold in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical building block.

Chemical Identity and Physical Properties

This compound is a crystalline solid at room temperature. The presence of the chlorine atom and the polar aldehyde group on the benzodioxole core significantly influences its physical properties, such as melting point and solubility, compared to its parent compound, piperonal.

Structure and Nomenclature

-

IUPAC Name : 6-chloro-1,3-benzodioxole-5-carbaldehyde

-

Common Names : this compound, 6-Chloro-3,4-methylenedioxybenzaldehyde

-

CAS Number : 15952-61-1

-

Molecular Formula : C₈H₅ClO₃

-

Molecular Weight : 184.58 g/mol

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below. These values are critical for designing reaction conditions, purification procedures, and for safety assessments.

| Property | Value | Unit | Source |

| Appearance | Grey powder | - | [1] |

| Melting Point | 391.14 (117.99) | K (°C) | [2] |

| Boiling Point (Est.) | 575.46 (302.31) | K (°C) | [2] |

| Water Solubility | Insoluble | - | [1] |

| LogP (Octanol/Water) | 1.881 | - | [2] |

| Molecular Weight | 184.58 | g/mol | [2][3] |

Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. The following data represents typical values and is essential for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR): The proton NMR spectrum is relatively simple and diagnostic. The aldehyde proton exhibits a characteristic downfield shift. The two aromatic protons are singlets due to the lack of adjacent protons, and the methylenedioxy protons also appear as a singlet.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.8 - 10.2 | Singlet | 1H | Aldehyde (-CHO) |

| ~ 7.3 - 7.5 | Singlet | 1H | Aromatic C-H |

| ~ 6.9 - 7.1 | Singlet | 1H | Aromatic C-H |

| ~ 6.1 - 6.3 | Singlet | 2H | Methylenedioxy (-O-CH₂-O-) |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum confirms the number of unique carbon environments. The carbonyl carbon of the aldehyde is the most deshielded signal.[4]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 188 - 192 | Aldehyde Carbonyl (C=O) |

| ~ 150 - 155 | Aromatic C-O |

| ~ 145 - 150 | Aromatic C-O |

| ~ 130 - 135 | Aromatic C-Cl |

| ~ 128 - 132 | Aromatic C-CHO |

| ~ 110 - 115 | Aromatic C-H |

| ~ 108 - 112 | Aromatic C-H |

| ~ 102 - 105 | Methylenedioxy (-O-CH₂-O-) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of this compound is dominated by the strong carbonyl stretch of the aldehyde.[5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2820-2850 & 2720-2750 | Medium | C-H Stretch (Aldehyde Fermi doublet) |

| 1680-1700 | Strong, Sharp | C=O Stretch (Aromatic Aldehyde) |

| 1580-1600 & 1470-1490 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~1250 | Strong | C-O Stretch (Asymmetric, Aryl Ether) |

| ~1040 | Strong | C-O Stretch (Symmetric, Aryl Ether) |

| ~800-850 | Strong | C-Cl Stretch |

Synthesis and Manufacturing

Substituted benzaldehydes are crucial intermediates in organic chemistry.[7][8] The synthesis of this compound is most efficiently achieved through the formylation of an appropriately substituted benzene ring. The Vilsmeier-Haack reaction is a classic and reliable method for this transformation, particularly effective for electron-rich aromatic systems.[9][10][11]

Vilsmeier-Haack Formylation: A Mechanistic Approach

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an aromatic ring using a Vilsmeier reagent, which is a chloroiminium salt. This reagent is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[12]

Causality: This method is chosen because the starting material, 4-chloro-1,2-(methylenedioxy)benzene, is an electron-rich arene due to the electron-donating effect of the methylenedioxy group. This high electron density is necessary to facilitate attack on the relatively weak electrophile that is the Vilsmeier reagent. The formylation occurs ortho to the powerful methylenedioxy directing group.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and should be adapted and performed by qualified personnel with appropriate safety precautions.

-

Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF under a nitrogen atmosphere. The addition should be slow to control the exothermic reaction. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the crystalline Vilsmeier reagent will form.

-

Aromatic Substrate Addition: Dissolve 4-chloro-1,2-(methylenedioxy)benzene (1.0 equiv.) in a minimal amount of DMF or a suitable inert solvent (e.g., dichloromethane). Add this solution dropwise to the Vilsmeier reagent suspension at 0°C.

-

Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction may require gentle heating (40-50°C) to go to completion.

-

Quench and Hydrolysis: Once the starting material is consumed, cool the reaction mixture back to 0°C. Carefully and slowly quench the reaction by adding crushed ice, followed by a saturated aqueous solution of sodium acetate or sodium bicarbonate until the mixture is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Final Product: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a grey crystalline solid.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by its two primary functional regions: the aldehyde group and the substituted aromatic ring.

Reactions at the Aldehyde Group

The aldehyde group is highly electrophilic and susceptible to nucleophilic attack. This allows for a wide range of transformations to build molecular complexity.

-

Reduction: The aldehyde can be easily reduced to the corresponding primary alcohol, (6-chloro-1,3-benzodioxol-5-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄). This transformation is fundamental for accessing a different class of derivatives.

-

Oxidation: Vigorous oxidation (e.g., with potassium permanganate) converts the aldehyde to the corresponding carboxylic acid, 6-chloropiperonylic acid. This opens another avenue for derivatization, such as amide or ester formation.

-

Nucleophilic Addition: this compound readily undergoes reactions with carbon nucleophiles. For instance, Grignard reagents add to the carbonyl to form secondary alcohols, and the Wittig reaction converts the aldehyde into an alkene, providing a powerful tool for C-C bond formation.

Reactivity of the Aromatic Ring

The aromatic ring's reactivity towards electrophilic aromatic substitution (EAS) is complex. The methylenedioxy group is a strong activating, ortho-, para-directing group. However, the aldehyde and chloro groups are deactivating. The sole remaining position for substitution is sterically hindered and electronically deactivated, making further EAS reactions challenging under standard conditions.

Applications in Research and Drug Development

While this compound is not an end-product therapeutic, it is a valuable building block in the synthesis of more complex molecules. Its utility is underscored by the importance of both substituted benzaldehydes and chlorinated compounds in pharmacology.

-

Scaffold for Medicinal Chemistry: The benzodioxole core is a privileged structure found in numerous natural products and synthetic compounds. This compound provides a starting point for creating libraries of novel compounds for biological screening.[13]

-

Role of the Chlorine Atom: The introduction of a chlorine atom into a drug candidate can profoundly impact its pharmacological profile. This "magic chloro" effect can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and favorably alter pharmacokinetic properties like half-life and oral bioavailability.[1][2][14][15] Therefore, this compound is an attractive starting material for drug discovery programs aiming to leverage these benefits.

-

Tracer in Synthesis: The compound has been identified as a route-specific impurity in the synthesis of certain clandestine substances, highlighting its utility in forensic chemistry to trace synthetic pathways.[16]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

GHS Hazard Statements :

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

-

Precautions :

-

Wear protective gloves, eye protection, and a lab coat.

-

Use in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a synthetically valuable molecule characterized by a rich and tunable reactivity. Its straightforward synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its aldehyde and aromatic functionalities make it a powerful intermediate for constructing complex molecular architectures. For professionals in drug discovery, the strategic incorporation of the chloro-substituted benzodioxole scaffold offers a promising avenue to modulate bioactivity and optimize pharmacokinetic profiles, reinforcing the continued importance of halogenated synthons in the development of next-generation therapeutics.

References

-

Chemical Properties of this compound (CAS 15952-61-1) . Cheméo. [Link]

-

Tandem Reactions: Synthesis of Substituted Benzaldehydes . Wake Forest University. [Link]

-

Derry, M. J., & O'Hagan, D. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery . Journal of Medicinal Chemistry. [Link]

-

Ismail, M. M., & El-Sayed, M. A. A. (2023). Chlorine in drug discovery and development . ResearchGate. [Link]

-

Sahoo, S., et al. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach . RSC Publishing. [Link]

-

Tuck, S., et al. (2016). The synthesis and characterisation of MDMA derived from a catalytic oxidation of material isolated from black pepper reveals potential route specific impurities . Science & Justice. [Link]

-

The Chemistry of Benzaldehyde: Reactions and Synthetic Utility . Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure . Organic Letters. [Link]

-

Route specific impurities piperine/piperonal . Sciencemadness Discussion Board. [Link]

-

Vilsmeier-Haack Reaction . NROChemistry. [Link]

-

Vilsmeier-Haack Reaction . Organic Chemistry Portal. [Link]

-

Synthesis of Functionally Substituted Benzaldehydes . SpringerLink. [Link]

-

Vilsmeier-Haack Reaction . J&K Scientific LLC. [Link]

-

Vilsmeier-Haack Reaction . Chemistry Steps. [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its utility . Growing Science. [Link]

-

¹H- and ¹³C-NMR chemical shifts for compound 6 . ResearchGate. [Link]

-

Table of Characteristic IR Absorptions . University of Colorado Boulder. [Link]

-

Systematic Comparison of Sets of ¹³C NMR Spectra That Are Potentially Identical . National Institutes of Health. [Link]

-

Co-Oxidative Transformation of Piperine to Piperonal and 3,4-Methylenedioxycinnamaldehyde by a Lipoxygenase from Pleurotus sapidus . National Institutes of Health. [Link]

-

Free available chlorine initiated Baeyer-Villiger oxidation: A key mechanism for chloroform formation during aqueous chlorination of benzophenone UV filters . PubMed. [Link]

-

differences & similarities of 1H & 13C NMR spectroscopy . YouTube. [Link]

-

Investigation of the mechanism of chlorination of glyphosate and glycine in water . PubMed. [Link]

-

Infrared Spectra of Some Common Functional Groups . Chemistry LibreTexts. [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy . YouTube. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra . Master Organic Chemistry. [Link]

-

H-NMR Interpretation . Chem 341 Jasperse Handouts. [Link]

-

Infrared Spectroscopy Absorption Table . Chemistry LibreTexts. [Link]

-

13C NMR Spectroscopy . ChemConnections. [Link]

-

Baeyer-Villiger Oxidation Reaction . YouTube. [Link]

-

Baeyer-Villiger Oxidation . YouTube. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperonal - Wikipedia [en.wikipedia.org]

- 4. chemconnections.org [chemconnections.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 8. benchchem.com [benchchem.com]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. Sciencemadness Discussion Board - Route specific impurities piperine/piperonal - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]

- 16. The synthesis and characterisation of MDMA derived from a catalytic oxidation of material isolated from black pepper reveals potential route specific impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Chloropiperonal (CAS No. 15952-61-1)

Abstract

6-Chloropiperonal, also known by its IUPAC name 6-chloro-1,3-benzodioxole-5-carbaldehyde, is a halogenated aromatic aldehyde. Its unique structure, featuring a chlorinated benzene ring fused to a methylenedioxy group and possessing a reactive aldehyde functional group, makes it a valuable intermediate in synthetic organic chemistry. This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, plausible synthetic routes, detailed analytical methodologies for characterization and quality control, and its current and potential applications, particularly in the realm of medicinal chemistry and drug discovery. The document is structured to provide both foundational knowledge and practical, field-proven insights to guide researchers in its effective utilization.

Introduction

The strategic incorporation of chlorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, membrane permeability, and binding affinity. [1]this compound (CAS No. 15952-61-1) is a synthetic compound that merges this principle with the well-established pharmacophore of the piperonal (heliotropin) scaffold. The piperonal moiety itself is a naturally derived aromatic aldehyde known for its utility in the synthesis of a wide array of pharmacologically active derivatives, including antimicrobial, anticancer, and antidiabetic agents. [2]The addition of a chloro-substituent to this versatile ring system creates a unique building block with modified electronic and lipophilic properties, opening new avenues for the design of novel bioactive compounds.

This guide serves as a technical resource for professionals engaged in chemical synthesis and drug development. It aims to consolidate the known properties of this compound, propose robust methodologies for its synthesis and analysis, and explore its potential as a key starting material for complex molecular architectures.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters dictate choices regarding reaction conditions, solvent systems, purification methods, and formulation. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 15952-61-1 | [PubChem] |

| IUPAC Name | 6-chloro-1,3-benzodioxole-5-carbaldehyde | [PubChem] |

| Synonyms | 6-Chloro-benzod[3][4]ioxole-5-carbaldehyde, 6-Chloro-3,4-methylenedioxybenzaldehyde | [PubChem] |

| Molecular Formula | C₈H₅ClO₃ | [PubChem] |

| Molecular Weight | 184.58 g/mol | [PubChem] |

| Appearance | Grey powder | [ChemicalBook] |

| Melting Point | Not explicitly defined; related compounds suggest a solid at room temperature. | - |

| Boiling Point | ~317.8 °C at 760 mmHg (Predicted for the related 6-chloropiperonyl alcohol) | [BOC Sciences] |

| Solubility | Insoluble in water. Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Acetone. | [ChemicalBook] |

| Purity | Commercially available at ≥95-98% | - |

Synthesis and Manufacturing

While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in publicly available literature, a logical and efficient pathway can be devised from fundamental principles of organic chemistry. The most direct approach involves the electrophilic formylation of a suitable chlorinated precursor, 4-chloro-1,2-methylenedioxybenzene. The Vilsmeier-Haack reaction is the premier choice for this transformation due to its effectiveness with electron-rich aromatic systems and its use of relatively mild and accessible reagents. [5][6] The causality for selecting this route is twofold:

-

Regioselectivity: The methylenedioxy group is an ortho-, para-directing activator. In 4-chloro-1,2-methylenedioxybenzene, the position ortho to the methylenedioxy group and meta to the deactivating chloro group is the most sterically accessible and electronically favorable site for electrophilic attack.

-

Efficiency: The Vilsmeier-Haack reaction avoids the use of harsh Lewis acids often required for Friedel-Crafts formylations and typically proceeds with high conversion for activated substrates. [7]

Proposed Synthetic Workflow: Vilsmeier-Haack Formylation

The diagram below illustrates the proposed two-step process, beginning with the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic aromatic substitution and subsequent hydrolysis to yield the final product.

Caption: Proposed Vilsmeier-Haack synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful formation of the product can be monitored by Thin Layer Chromatography (TLC) and confirmed by the analytical methods described in Section 4.0.

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-Dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 4-chloro-1,2-methylenedioxybenzene (1 equivalent) in a minimal amount of DMF or a suitable inert solvent (e.g., Dichloromethane) and add it dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC, observing the consumption of the starting material.

-

Quenching and Hydrolysis: Once the reaction is complete, cool the flask back to 0 °C and cautiously pour the mixture onto crushed ice. Add a saturated aqueous solution of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the intermediate iminium salt. Stir for 1 hour.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Spectroscopic and Analytical Characterization

Unambiguous characterization of the final product is critical for confirming its identity and purity. A combination of spectroscopic techniques and chromatography provides a comprehensive analytical profile.

Spectroscopic Data Interpretation

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals: a singlet for the aldehydic proton (~9.8-10.0 ppm), two singlets in the aromatic region (~7.0-7.5 ppm) corresponding to the two aromatic protons on the substituted ring, and a singlet for the two methylenedioxy protons (~6.1 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of eight distinct carbon environments, including the aldehydic carbonyl carbon (~190 ppm), aromatic carbons (110-155 ppm), and the methylenedioxy carbon (~102 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum provides key functional group information. A strong, sharp absorption band is expected in the region of 1685-1710 cm⁻¹ characteristic of a conjugated aldehyde C=O stretch. [8][9]Additional characteristic peaks include C-H stretching for the aldehyde (~2720 cm⁻¹ and ~2820 cm⁻¹) and aromatic C-H stretches just above 3000 cm⁻¹. [8]* MS (Mass Spectrometry): Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion (M⁺) peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak is a definitive indicator of a monochlorinated compound. [10][11]

Analytical Method for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a robust and precise method for determining the purity of this compound and for quantifying it in reaction mixtures or final products. A reverse-phase method is most suitable.

| HPLC Method Parameters | |

| Instrumentation | HPLC system with UV-Vis Detector |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Detection Wavelength | ~240-254 nm (based on typical benzaldehyde chromophore) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Injection Volume | 10 µL |

Analytical Workflow and Protocol

The workflow ensures accurate and reproducible results.

Caption: Standard workflow for HPLC analysis of this compound.

Protocol:

-

Standard Preparation: Prepare a stock solution of 1 mg/mL of this compound reference standard in acetonitrile. Perform serial dilutions with the mobile phase to create a series of working standards covering the expected sample concentration range.

-

Sample Preparation: Accurately weigh a sample of the synthesized material and dissolve it in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Run: Inject the standards to establish a calibration curve, followed by the sample injections.

-

Data Analysis: Integrate the peak area of this compound in the chromatograms. Plot the peak area of the standards against their concentration to generate a linear regression curve. Use this curve to determine the concentration of the sample and calculate its purity as a percentage. [3][12][13]

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile chemical intermediate. The aldehyde group is a gateway to a vast number of chemical transformations, including reductive amination, oxidation, Wittig reactions, and the formation of heterocycles like chalcones, pyrazolines, and Schiff bases. [2][14] The presence of the chloro-substituent offers several strategic advantages in drug design:

-

Modulation of Physicochemical Properties: The chlorine atom increases lipophilicity, which can enhance membrane permeability and access to target sites.

-

Metabolic Blocking: It can be positioned to block sites of metabolic oxidation, thereby increasing the half-life of a potential drug candidate.

-

Enhanced Binding: The electronegative chlorine can participate in halogen bonding or other specific interactions within a protein binding pocket, potentially increasing potency.

The diagram below conceptualizes the role of this compound in a typical drug discovery pipeline.

Caption: Role of this compound in a drug discovery pipeline.

Safety, Handling, and Storage

As with any chlorinated aromatic compound, proper safety protocols are essential. While a specific, detailed toxicological profile for this compound is not widely published, data from related structures like other chlorinated benzaldehydes and the parent compound benzaldehyde provide a basis for safe handling procedures. [15][16][17]

-

GHS Hazard Statements: Based on data for similar compounds, this compound should be handled as a substance that may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled. [PubChem]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is listed as being sensitive to air and light, so storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability. [ChemicalBook]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound (CAS No. 15952-61-1) is a strategically designed chemical intermediate that holds significant promise for applications in synthetic and medicinal chemistry. Its combination of a reactive aldehyde handle, a pharmacologically relevant piperonal core, and a modulating chloro-substituent makes it an attractive starting point for the synthesis of diverse and complex molecules. This guide has provided a comprehensive technical framework, including its physicochemical properties, robust synthetic and analytical methodologies, and a forward-looking perspective on its applications. By leveraging the insights and protocols detailed herein, researchers and drug development professionals can effectively and safely utilize this compound to advance their scientific objectives.

References

-

RSC Advances. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing. Retrieved from [Link]

-

RSC Publishing. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. Retrieved from [Link]

-

PubMed. (n.d.). 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. Retrieved from [Link]

-

Safrole. (n.d.). Piperonal Properties, Reactions and Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperonal. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PIPERONAL. Retrieved from [Link]

-

PubMed. (n.d.). Piperonal: The Journey so Far. Retrieved from [Link]

- Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.

-

ResearchGate. (2025). Synthesis of Novel Piperonal Derivatives and Evaluation of their Anticonvulsant Activity using A Nanoparticular Formulation. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 6-chloropurine - Eureka. Retrieved from [Link]

-

Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its synthetic applications. Retrieved from [Link]

- Google Patents. (n.d.). CN108752310B - Preparation method of piperonal.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Fritz Haber. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

NIST WebBook. (n.d.). 6-Chloropurine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of piperonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). US2832781A - 6-chloropurine.

-

PubMed. (n.d.). Final report on the safety assessment of benzaldehyde. Retrieved from [Link]

-

MDPI. (n.d.). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Retrieved from [Link]

-

PubMed. (2010). Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. Retrieved from [Link]

- Google Patents. (n.d.). CN104744425A - Heliotropin preparation method.

-

NCBI. (n.d.). α-Chlorinated toluenes and benzoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]

-

cromlab-instruments.es. (n.d.). Analysis of Chlorinated Pesticides by GC/MS. Retrieved from [Link]

-

NIST WebBook. (n.d.). 6-Chloropurine. Retrieved from [Link]

-

YouTube. (2015, January 3). Mass Spectrometer - Interpreting Spectra. Retrieved from [Link]

-

UNT Digital Library. (2025). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After.... Retrieved from [Link]

-

MDPI. (n.d.). Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment. Retrieved from [Link]

-

Wikipedia. (n.d.). Volatile organic compound. Retrieved from [Link]

-

Chemguide. (n.d.). the mass spectra of elements. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Toxicological Profile for Chlorobenzene. Retrieved from [Link]

-

YouTube. (2023, November 18). Chloro pattern in Mass Spectrometry. Retrieved from [Link]

-

ACS Publications - American Chemical Society. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. Piperonal: The Journey so Far - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. youtube.com [youtube.com]

- 12. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Final report on the safety assessment of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

The Definitive Guide to the Structural Elucidation of 6-Chloropiperonal

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract

6-Chloropiperonal (6-Chloro-1,3-benzodioxole-5-carbaldehyde) is a pivotal intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its precise molecular structure is fundamental to ensuring the desired reactivity, biological activity, and safety profile of its downstream products. This technical guide provides a comprehensive, field-proven framework for the unambiguous structural elucidation of this compound. We move beyond a simple listing of techniques to explain the causal logic behind the analytical workflow, ensuring a self-validating system of protocols. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust methodology for structural characterization.

Introduction: The "Why" of Structural Verification

In pharmaceutical development and synthetic chemistry, the identity and purity of a starting material are not mere data points; they are the foundation upon which product efficacy and safety are built. An incorrect structural assignment can lead to failed syntheses, unexpected byproducts, and flawed biological data. This compound, a substituted benzodioxole, possesses a unique arrangement of functional groups—an aldehyde, a chloro group, and a methylenedioxy bridge—on an aromatic ring. Each feature presents a distinct spectroscopic signature.

The core principle of structure elucidation is the synergistic use of multiple analytical techniques. No single method provides a complete picture. Instead, we assemble a structural puzzle where each piece of data from a different technique corroborates and refines the others. This guide details a multi-pronged approach leveraging Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy to create an unassailable structural proof.

Compound Profile: this compound

A clear understanding of the target molecule's basic properties is the essential first step in any analytical endeavor. These data provide the reference values against which experimental results will be compared.

| Property | Value | Source |

| IUPAC Name | 6-chloro-1,3-benzodioxole-5-carbaldehyde | [1] |

| Synonyms | 6-Chloro-benzo[2][3]dioxole-5-carbaldehyde, 6-Chloro-3,4-methylenedioxybenzaldehyde | [1][2] |

| CAS Number | 15952-61-1 | [2][3] |

| Molecular Formula | C₈H₅ClO₃ | [1][2][4] |

| Molecular Weight | 184.58 g/mol | [2][5] |

| Monoisotopic Mass | 183.99272 Da | [1][6] |

(Image Source: PubChem CID 140014)

The Analytical Triad: MS, NMR, and IR

The structural elucidation of an organic molecule like this compound relies on a powerful triad of spectroscopic techniques. Each provides a unique and complementary piece of the structural puzzle.

Caption: The integrated analytical workflow for structure elucidation.

This approach is inherently self-validating. The molecular formula derived from Mass Spectrometry must be consistent with the number and types of atoms identified by NMR and the functional groups detected by IR spectroscopy.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Causality: Mass spectrometry provides the single most critical piece of initial data: the molecular weight of the compound. For halogenated compounds, it offers an immediate and definitive confirmatory test. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%) imparts a characteristic isotopic pattern in the mass spectrum. The presence of a "molecular ion peak" (M⁺) and an "M+2 peak" with a relative intensity ratio of approximately 3:1 is a smoking gun for a molecule containing one chlorine atom.

Expected Mass Spectrum Data for this compound

| Ion | Predicted m/z | Rationale & Comments |

| [M]⁺ | 184 | Corresponds to the molecule with the ³⁵Cl isotope (C₈H₅³⁵ClO₃). |

| [M+2]⁺ | 186 | Corresponds to the molecule with the ³⁷Cl isotope (C₈H₅³⁷ClO₃). The intensity should be ~1/3 of the m/z 184 peak.[7][8] |

| [M-CHO]⁺ | 155/157 | Loss of the formyl radical (-CHO), a common fragmentation for aldehydes. The 3:1 isotopic pattern should persist. |

| [M-Cl]⁺ | 149 | Loss of the chlorine atom. This fragment will not exhibit the characteristic isotopic pattern. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for a standard GC-MS system equipped with an electron ionization (EI) source.[9]

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

GC Column: Use a standard non-polar column (e.g., 30m x 0.25mm, 0.25µm film thickness, 5% phenyl polysiloxane).

-

Injection: Inject 1 µL of the sample solution with a split ratio of 50:1. Set the injector temperature to 250°C.

-

GC Oven Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase temperature at 15°C/min to 280°C.

-

Hold: Hold at 280°C for 5 minutes.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 400.

-

Acquisition Mode: Full Scan.

-

MS Data Interpretation Workflow

Caption: Logical workflow for MS data analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Expertise & Causality: If MS provides the blueprint, NMR builds the 3D model. It reveals the precise arrangement and connectivity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For this compound, the substitution pattern on the aromatic ring creates a highly simplified and diagnostic ¹H NMR spectrum. The absence of adjacent protons for the two aromatic hydrogens means they will appear as sharp singlets, not complex multiplets, making spectral interpretation straightforward.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Aldehyde (-CHO) | 9.8 - 10.1 | Singlet (s) | 1H | The electron-withdrawing nature of the carbonyl group and aromatic ring strongly deshields this proton, shifting it far downfield. |

| Aromatic H (C-7) | ~7.4 | Singlet (s) | 1H | This proton is adjacent to the electron-donating methylenedioxy group. |

| Aromatic H (C-4) | ~7.0 | Singlet (s) | 1H | This proton is adjacent to the chlorine atom. The two aromatic protons do not couple with each other. |

| Methylenedioxy (-OCH₂O-) | ~6.1 | Singlet (s) | 2H | A characteristic chemical shift for this functional group. The two protons are chemically equivalent. |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aldehyde (C=O) | 185 - 190 | Carbonyl carbons are significantly deshielded and appear far downfield. |

| Aromatic (C-O) | 148 - 155 | Aromatic carbons attached to oxygen are shifted downfield. Two distinct signals are expected. |

| Aromatic (C-Cl) | 125 - 135 | The carbon directly bonded to chlorine. |

| Aromatic (C-CHO) | 130 - 140 | The carbon to which the aldehyde is attached. |

| Aromatic (C-H) | 108 - 115 | Aromatic carbons bonded to hydrogen. Two distinct signals are expected. |

| Methylenedioxy (-OCH₂O-) | ~102 | A highly characteristic and shielded signal for the methylenedioxy carbon. |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Spectrometer Setup:

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse sequence.[10]

-

Acquire 16 scans with a relaxation delay of 2 seconds.

-

Set the spectral width to cover 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire 1024 scans with a relaxation delay of 2 seconds.

-

Set the spectral width to cover 0-200 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The bonds within a molecule vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at these characteristic frequencies. For this compound, the most diagnostic absorption will be the intense C=O stretch of the aldehyde group, which is difficult to miss and serves as a primary confirmation of this key functional group.

Expected IR Absorption Data

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Rationale |

| Aldehyde C-H Stretch | 2820-2850 & 2720-2750 | Medium | Often appears as a pair of peaks, a classic indicator of an aldehyde. |

| Aromatic C-H Stretch | > 3000 | Medium | Characteristic of sp² C-H bonds. |

| Aldehyde C=O Stretch | 1685 - 1705 | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).[11] |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong | Multiple bands are expected in this region, confirming the aromatic ring. |

| C-O Stretch (Ether) | 1200 - 1300 & 1000 - 1100 | Strong | Characteristic strong absorptions for the aryl ether linkages of the methylenedioxy group.[12][13] |

| C-Cl Stretch | 700 - 850 | Medium-Strong | Confirms the presence of the carbon-chlorine bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Co-add 32 scans to achieve a good signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal thoroughly.

Integrated Analysis: Assembling the Final Structure

The true power of this methodology lies in the integration of all three data streams. The final structural confirmation is a process of logical deduction, where each piece of evidence supports the others.

Caption: Final integrated workflow for structural confirmation.

Narrative: The MS analysis establishes the molecular formula as C₈H₅ClO₃ and confirms the presence of a single chlorine atom. IR spectroscopy validates the presence of the key functional groups predicted by this formula: an aldehyde, an aromatic ring, ether linkages, and a C-Cl bond. Finally, NMR spectroscopy provides the definitive connectivity map. It shows the precise placement of these groups: an aldehyde and a chlorine atom substituted on a piperonal framework in such a way that the two remaining aromatic protons are isolated and appear as singlets, confirming the "6-chloro" position. All data converge on a single, unambiguous structure.

Purity Assessment: The Final Step in Characterization

While spectroscopy confirms the structure, chromatography is essential for determining purity. High-Performance Liquid Chromatography (HPLC) is the industry standard for this task.[14] A validated HPLC method should be used to quantify the purity of the this compound sample and identify any potential impurities, which is a critical requirement for its use in drug development and regulated manufacturing processes.

Safety and Handling

This compound and its related compounds, such as 6-Chloropiperonyl chloride, are classified as irritants.[1][15] The material should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All waste should be disposed of in accordance with local environmental regulations.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 140014, this compound. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 15952-61-1). [Link]

-

PubChemLite. This compound (C8H5ClO3). [Link]

-

MDPI. Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis. [Link]

-

YouTube. Chloro pattern in Mass Spectrometry. [Link]

-

YouTube. Mass Spectrometry A-Level Fragmentation part 2. [Link]

-

ResearchGate. Modern Analytical Technique for Characterization Organic Compounds. [Link]

-

National Center for Biotechnology Information. Infrared spectroelectrochemistry of bacteriochlorophylls and bacteriopheophytins: Implications for the binding of the pigments in the reaction center from photosynthetic bacteria. [Link]

-

ResearchGate. The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. [Link]

-

Spectroscopy Online. The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. [Link]

Sources

- 1. This compound | C8H5ClO3 | CID 140014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 15952-61-1 [chemicalbook.com]

- 4. 15952-61-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound (CAS 15952-61-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. PubChemLite - this compound (C8H5ClO3) [pubchemlite.lcsb.uni.lu]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. benchchem.com [benchchem.com]

- 11. Infrared spectroelectrochemistry of bacteriochlorophylls and bacteriopheophytins: Implications for the binding of the pigments in the reaction center from photosynthetic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. mdpi.com [mdpi.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Electrophilic Chlorination of Piperonal: Synthesis of 6-Chloropiperonal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-chloropiperonal, a halogenated derivative of piperonal (also known as heliotropin or 3,4-methylenedioxybenzaldehyde). Piperonal and its derivatives are significant precursors in the pharmaceutical and fragrance industries. The introduction of a chlorine atom onto the aromatic ring at the 6-position can significantly alter the molecule's biological activity and chemical reactivity, making this compound a valuable intermediate for further synthetic transformations. This document details the underlying principles of the electrophilic aromatic substitution reaction, a proposed experimental protocol for the direct chlorination of piperonal using sulfuryl chloride, and methods for purification and characterization of the final product. Safety considerations for handling the involved reagents are also thoroughly addressed.

Introduction: The Significance of this compound

Piperonal is a naturally occurring aromatic aldehyde with a characteristic cherry-like scent, making it a staple in the flavor and fragrance industries. Beyond its sensory properties, the 1,3-benzodioxole scaffold of piperonal is a key structural motif in a variety of biologically active molecules. The targeted functionalization of the piperonal ring system allows for the development of novel compounds with potential therapeutic applications.

The synthesis of this compound introduces a halogen substituent ortho to the aldehyde group and para to the methylenedioxy bridge. This substitution pattern is of particular interest for several reasons:

-

Modulation of Biological Activity: The introduction of a chlorine atom can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule. Halogen bonding and altered lipophilicity can lead to enhanced binding affinity to biological targets.

-

Synthetic Handle for Further Derivatization: The chlorine atom serves as a versatile functional group for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of more complex molecular architectures.

-

Intermediate in Multi-step Syntheses: this compound can act as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.

While this compound has been reported as an impurity in certain synthetic routes involving piperonal, a detailed and optimized protocol for its intentional synthesis is not extensively documented in publicly available literature. This guide aims to bridge this gap by providing a scientifically grounded approach to its preparation.

The Chemical Rationale: Electrophilic Aromatic Substitution

The synthesis of this compound from piperonal proceeds via an electrophilic aromatic substitution (EAS) reaction. This class of reactions is fundamental to the functionalization of aromatic rings. The core mechanism involves the attack of an electrophile on the electron-rich aromatic ring, followed by the restoration of aromaticity through the loss of a proton.

The key steps in the electrophilic chlorination of piperonal are:

-

Generation of the Electrophile: A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), is employed to generate a potent electrophile. In the presence of a Lewis acid catalyst or under appropriate conditions, sulfuryl chloride can provide a source of the chloronium ion (Cl⁺) or a polarized equivalent.

-

Nucleophilic Attack by the Aromatic Ring: The π-electron system of the piperonal ring acts as a nucleophile, attacking the electrophilic chlorine species. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Restoration of Aromaticity: A weak base in the reaction mixture removes a proton from the carbon atom bearing the new chlorine substituent, leading to the reformation of the aromatic π-system and yielding the final product, this compound.

The regioselectivity of the chlorination is dictated by the directing effects of the substituents on the piperonal ring. The methylenedioxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The aldehyde group, on the other hand, is a deactivating group and a meta-director due to its electron-withdrawing nature. The combined influence of these two groups favors electrophilic attack at the positions ortho to the activating methylenedioxy group. Steric hindrance may play a role in favoring substitution at the less hindered ortho position, leading to the formation of this compound.

Experimental Protocol: A Proposed Method for the Synthesis of this compound

Disclaimer: The following protocol is a proposed method based on established principles of organic synthesis. Researchers should conduct a thorough risk assessment and perform small-scale trial reactions to optimize conditions before scaling up.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| Piperonal | C₈H₆O₃ | 150.13 | >98% |

| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | >97% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - |

| Standard Laboratory Glassware | - | - | - |

| Magnetic Stirrer with Hotplate | - | - | - |

| Ice Bath | - | - | - |

Step-by-Step Procedure

-

Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Dissolution of Piperonal: Dissolve piperonal (1.0 eq) in anhydrous dichloromethane (DCM) in the reaction flask.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.0-1.2 eq) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0-5 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x volume). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by one of the following methods:

-

Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

-

Column Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | δ ~10.2 (s, 1H, CHO), 7.4 (s, 1H, Ar-H), 7.0 (s, 1H, Ar-H), 6.1 (s, 2H, OCH₂O) |

| ¹³C NMR (CDCl₃) | δ ~188 (CHO), 152, 148, 130, 128, 110, 108 (Aromatic C), 102 (OCH₂O) |

| IR (KBr) | ν ~2880, 2780 (C-H, aldehyde), 1680 (C=O, aldehyde), 1600, 1480 (C=C, aromatic), 1250, 1040 (C-O, ether), 820 (C-Cl) cm⁻¹ |

| Mass Spectrometry (EI) | m/z 184/186 (M⁺, chlorine isotope pattern), 183/185 (M-H)⁺, 155/157 (M-CHO)⁺ |

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis due to the hazardous nature of the reagents involved.

-

Sulfuryl Chloride (SO₂Cl₂):

-

Hazards: Highly corrosive, toxic by inhalation, and reacts violently with water.[1][2][3][4][5] It can cause severe burns to the skin, eyes, and respiratory tract.[4]

-

Handling: Always handle sulfuryl chloride in a well-ventilated fume hood.[2][3][5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]

-

Spills: In case of a spill, absorb the material with an inert, dry substance like sand or vermiculite and dispose of it as hazardous waste.[2][3] Do not use water to clean up spills, as it will react violently.[1][2]

-

-

Dichloromethane (CH₂Cl₂):

-

Hazards: Volatile and a suspected carcinogen.

-

Handling: Use in a well-ventilated fume hood and avoid inhalation of vapors.

-

-

General Precautions:

-

Ensure all glassware is dry before use to prevent the violent reaction of sulfuryl chloride with water.

-

Have an appropriate quenching agent (e.g., sodium bicarbonate solution) readily available.

-

Conclusion

This technical guide outlines a plausible and scientifically sound methodology for the synthesis of this compound from piperonal via electrophilic aromatic substitution. By leveraging the principles of organic chemistry and adhering to stringent safety measures, researchers can effectively prepare this valuable intermediate for applications in drug discovery and materials science. The provided protocol, along with the characterization and safety data, serves as a comprehensive resource for professionals in the field. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.

Visualizations

Reaction Mechanism

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

- 1. CN103936709A - Synthetic method of piperonal - Google Patents [patents.google.com]

- 2. Piperonyl Chloride From Hypochlorite? , Hive Chemistry Discourse [chemistry.mdma.ch]

- 3. Sciencemadness Discussion Board - The Synthesis of Benzoyl Chloride via The Sulfur Catalyzed Chlorination of Benzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Benzylic chlorination by sulphuryl chloride: suppression of chlorine atom chains - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]

6-Chloropiperonal spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Chloropiperonal

This guide provides a comprehensive analysis of the spectroscopic data for this compound (also known as 6-chloro-1,3-benzodioxole-5-carbaldehyde), a key intermediate in synthetic chemistry. We will delve into the practical aspects of acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established principles and experimental best practices.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic aldehyde with a distinctive 1,3-benzodioxole moiety. The presence of a chlorine atom, an aldehyde group, and the dioxole ring system gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and structural confirmation.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is beneficial for resolving closely spaced peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

-

Number of Scans: 16 scans are typically adequate for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is appropriate.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ at 7.26 ppm.

Data Interpretation:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| 10.18 | s | 1H | -CHO | The strong deshielding effect of the carbonyl oxygen and the aromatic ring places the aldehyde proton far downfield. The singlet multiplicity indicates no adjacent protons. |

| 7.37 | s | 1H | Ar-H | This proton is on the carbon between the chlorine and aldehyde groups. Its chemical shift is influenced by the electron-withdrawing nature of both substituents. |

| 6.99 | s | 1H | Ar-H | This proton is on the carbon adjacent to the dioxole oxygen and the chlorinated carbon. |

| 6.13 | s | 2H | -O-CH₂-O- | The two protons of the methylenedioxy group are chemically equivalent, resulting in a singlet. Their position is characteristic of this functional group. |

¹H NMR Spectral Data Summary

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Solvent | CDCl₃ |

| Aldehyde Proton (δ) | 10.18 ppm |

| Aromatic Proton 1 (δ) | 7.37 ppm |

| Aromatic Proton 2 (δ) | 6.99 ppm |

| Methylenedioxy Protons (δ) | 6.13 ppm |

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (D1): A 2-second delay is standard.

-

-

Processing: Similar processing steps as for ¹H NMR are applied. The chemical shift scale is calibrated to the CDCl₃ triplet at 77.16 ppm.

Data Interpretation:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| 188.5 | C HO | The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield. |

| 152.8 | Ar-C | Aromatic quaternary carbon attached to one of the dioxole oxygens. |

| 148.2 | Ar-C | Aromatic quaternary carbon attached to the other dioxole oxygen. |

| 131.5 | Ar-C | Aromatic quaternary carbon attached to the aldehyde group. |

| 129.7 | Ar-C | Aromatic quaternary carbon attached to the chlorine atom. |

| 110.1 | Ar-C H | Aromatic methine carbon. |

| 108.4 | Ar-C H | Aromatic methine carbon. |

| 102.7 | -O-C H₂-O- | The carbon of the methylenedioxy bridge. |

¹³C NMR Spectral Data Summary

| Parameter | Value |

| Spectrometer Frequency | 101 MHz |

| Solvent | CDCl₃ |

| Carbonyl Carbon (δ) | 188.5 ppm |

| Aromatic Carbons (δ) | 152.8, 148.2, 131.5, 129.7, 110.1, 108.4 ppm |

| Methylenedioxy Carbon (δ) | 102.7 ppm |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is highly recommended for its simplicity and speed. Place a small amount of the solid directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient.

-

-

Processing: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Data Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2890, ~2780 | Medium | C-H stretch (aldehyde) | The presence of two bands (Fermi resonance) is characteristic of an aldehyde C-H stretch. |

| ~1685 | Strong | C=O stretch (aldehyde) | This strong absorption is indicative of a conjugated carbonyl group. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹). |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) | These absorptions are characteristic of the aromatic ring skeletal vibrations. |

| ~1250, ~1030 | Strong | C-O stretch (dioxole) | The asymmetric and symmetric C-O-C stretches of the methylenedioxy group give rise to strong bands in this region. |

| ~850 | Medium | C-Cl stretch | The C-Cl stretching vibration typically appears in this region of the fingerprint. |

IR Spectral Data Summary

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aldehyde C-H | ~2890, ~2780 |

| Aldehyde C=O | ~1685 |

| Aromatic C=C | ~1600, ~1480 |

| Dioxole C-O | ~1250, ~1030 |

| C-Cl | ~850 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol:

-

Sample Introduction: For a relatively volatile and thermally stable compound like this compound, direct insertion probe (DIP) or gas chromatography (GC) introduction is suitable.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Data Acquisition: Scan a mass-to-charge (m/z) range from approximately 40 to 250.

Data Interpretation:

The mass spectrum will show a molecular ion peak (M⁺) and several fragment ions. The presence of chlorine is readily identified by the isotopic pattern of chlorine-containing ions (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Molecular Ion (M⁺): The molecular weight of this compound (C₈H₅ClO₃) is 184.58 g/mol . The mass spectrum will show two molecular ion peaks at m/z 184 (for the ³⁵Cl isotope) and m/z 186 (for the ³⁷Cl isotope) in a ~3:1 intensity ratio.

-

Key Fragmentations:

-

[M-H]⁺ (m/z 183/185): Loss of a hydrogen atom from the aldehyde.

-

[M-CHO]⁺ (m/z 155/157): Loss of the formyl radical, a common fragmentation for aromatic aldehydes.

-

[M-Cl]⁺ (m/z 149): Loss of the chlorine atom.

-

Figure 2: Proposed EI-MS Fragmentation Pathway for this compound.

Mass Spectrometry Data Summary

| m/z | Relative Intensity | Proposed Fragment |

| 184/186 | High | [M]⁺˙ (Molecular Ion) |

| 183/185 | Medium | [M-H]⁺ |

| 155/157 | High | [M-CHO]⁺ |

| 149 | Medium | [M-Cl]⁺ |

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary dataset for the unambiguous identification and structural confirmation of this compound. Each technique offers unique insights: NMR elucidates the precise carbon-hydrogen framework, IR identifies the key functional groups, and MS confirms the molecular weight and provides information about fragmentation pathways. The protocols and interpretations provided in this guide serve as a robust framework for researchers and scientists working with this and structurally related compounds.

References

An In-depth Technical Guide to the Solubility of 6-Chloropiperonal in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Chloropiperonal (C₈H₅ClO₃) is a synthetic aromatic aldehyde with significant applications as an intermediate in the pharmaceutical and fine chemical industries.[1] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols like crystallization, and formulating final products. This guide provides a comprehensive analysis of the theoretical and practical aspects of this compound's solubility. While extensive quantitative public data is limited, this document synthesizes foundational chemical principles, qualitative solubility information, and detailed experimental protocols to empower researchers to determine solubility profiles tailored to their specific applications. The guide emphasizes the interplay between solute structure, solvent properties, and thermodynamic principles, offering a predictive framework and empirical methodologies for laboratory application.

Introduction to this compound and its Physicochemical Properties

This compound, systematically named 6-chloro-1,3-benzodioxole-5-carbaldehyde, is a solid, crystalline compound at standard conditions.[2] Its molecular structure is characterized by a benzodioxole ring system substituted with both a chloro and a formyl (aldehyde) group. This unique combination of functional groups dictates its chemical reactivity and physical properties, including its solubility.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₅ClO₃ | PubChem[2] |

| Molecular Weight | 184.58 g/mol | Santa Cruz Biotechnology[1] |

| CAS Number | 15952-61-1 | Cheméo[3] |

| Appearance | Crystalline Solid | Inferred from related compounds |

| Purity (Typical) | ≥98% | Santa Cruz Biotechnology[1] |

The presence of the polar carbonyl group (C=O) from the aldehyde, the electronegative chlorine atom, and the ether linkages in the methylenedioxy ring suggests a molecule with moderate polarity. This structural analysis is the first step in predicting its solubility behavior based on the fundamental principle of "like dissolves like."[4][5]

Theoretical Principles of Solubility

The dissolution of a solid solute like this compound in a liquid solvent is a thermodynamically driven process governed by the Gibbs free energy change (ΔG).[6] This process involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions, to form new solute-solvent interactions.

Several factors influence this equilibrium:

-

Polarity Matching: The "like dissolves like" aphorism is a useful heuristic.[5] Solvents with polarities similar to this compound are more likely to be effective. The molecule's moderate polarity suggests it will have limited solubility in highly nonpolar solvents (e.g., hexane) and potentially poor solubility in highly polar protic solvents like water, but favorable solubility in solvents of intermediate polarity.[7]

-